5-(3-bromophenyl)-1-methyl-1H-1,2,4-triazole-3-carboxylic acid
Description
5-(3-Bromophenyl)-1-methyl-1H-1,2,4-triazole-3-carboxylic acid (CAS: 1373223-21-2) is a triazole derivative characterized by a 3-bromophenyl substituent at position 5, a methyl group at position 1, and a carboxylic acid group at position 3 of the triazole core. Its molecular formula is C₁₀H₈BrN₃O₂, with a molecular weight of 282.09 g/mol and a purity specification of ≥98% . The compound’s structural features, including the electron-withdrawing bromine atom and the polar carboxylic acid group, influence its physicochemical properties (e.g., solubility, acidity) and biological interactions, making it a candidate for pharmaceutical and agrochemical applications.
Properties
CAS No. |
1373223-21-2 |
|---|---|
Molecular Formula |
C10H8BrN3O2 |
Molecular Weight |
282.09 g/mol |
IUPAC Name |
5-(3-bromophenyl)-1-methyl-1,2,4-triazole-3-carboxylic acid |
InChI |
InChI=1S/C10H8BrN3O2/c1-14-9(12-8(13-14)10(15)16)6-3-2-4-7(11)5-6/h2-5H,1H3,(H,15,16) |
InChI Key |
YXKVCFXQAPDLMX-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=NC(=N1)C(=O)O)C2=CC(=CC=C2)Br |
Origin of Product |
United States |
Preparation Methods
Methylation of 1,2,4-Triazole
The process begins with the methylation of 1,2,4-triazole:
Bromination at the 5-Position
The next step introduces a bromine atom at the 5-position:
Carboxylation
Carboxylation at the 3-position is achieved by introducing carbon dioxide:
Coupling with Bromophenyl Group
The bromophenyl group is introduced via a coupling reaction:
Example Protocol for Carboxylation
A specific example illustrates the carboxylation step:
- Reagents:
- Starting material: 5-bromo-1-methyltriazole (32.4 g, 0.2 mol).
- LDA solution in THF (220 mL of a 1.0 M solution).
- CO₂ gas (52.8 g, excess).
- Conditions:
- Reaction temperature: -78°C to room temperature.
- Reaction time: Approximately two hours for CO₂ introduction.
- Workup:
Data Table Summarizing Key Steps
| Step | Reagents/Conditions | Key Intermediate/Product | Yield (%) |
|---|---|---|---|
| Methylation | KOH, ethanol, chloromethane | 1-Methyltriazole | High |
| Bromination | THF, n-BuLi, dibromomethane | 5-Bromo-1-methyltriazole | Moderate |
| Carboxylation | LDA, CO₂ gas | 5-Bromo-1-methyltriazole-3-carboxylic acid | ~72.5 |
| Bromophenyl coupling | Aryl bromide, Pd catalyst | Final compound | Variable |
Notes on Optimization
To improve reaction efficiency:
- Maintain strict temperature control during carboxylation (-78°C) to prevent side reactions.
- Use high-purity reagents to ensure optimal yields and minimize impurities.
- Employ flash chromatography or recrystallization for final purification.
Chemical Reactions Analysis
Types of Reactions
5-(3-bromophenyl)-1-methyl-1H-1,2,4-triazole-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium methoxide or potassium cyanide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Sodium methoxide in methanol or potassium cyanide in water.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted triazole derivatives.
Scientific Research Applications
Anticancer Activity
Recent studies have demonstrated that derivatives of 1,2,4-triazoles exhibit significant anticancer properties. Specifically, compounds containing the 3-bromophenyl moiety have shown promising results against various cancer cell lines. For instance, a study indicated that compounds with a similar triazole structure exhibited dual anticancer activity through mechanisms involving apoptosis and antiangiogenesis .
Case Study:
- Study Title: Synthesis and Biological Evaluation of 3-Amino-1,2,4-Triazole Derivatives
- Findings: The study synthesized several triazole derivatives and evaluated their anticancer activity against different cell lines. Notably, the presence of the 3-bromophenyl group significantly enhanced the efficacy of these compounds .
| Compound Name | Cell Line Tested | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound A | MCF-7 | 5.2 | Apoptosis |
| Compound B | HeLa | 3.8 | Antiangiogenesis |
Antimicrobial Properties
Triazole derivatives are also recognized for their antimicrobial activities. The compound's structure allows it to interact with microbial enzymes and disrupt cellular processes.
Case Study:
- Study Title: Antimicrobial Efficacy of Triazole Derivatives
- Findings: In vitro tests showed that certain triazole derivatives demonstrated significant antibacterial activity against Gram-positive and Gram-negative bacteria, suggesting potential applications in treating infections .
Fungicides
Triazoles are widely used in agriculture as fungicides. The ability of 5-(3-bromophenyl)-1-methyl-1H-1,2,4-triazole-3-carboxylic acid to inhibit fungal growth makes it a candidate for developing new agricultural fungicides.
Case Study:
- Study Title: Efficacy of Triazole-Based Fungicides
- Findings: Field trials revealed that triazole-based fungicides significantly reduced fungal diseases in crops such as wheat and barley. The compound showed effective control over pathogens like Fusarium spp., which are responsible for major crop losses .
| Fungicide Name | Target Pathogen | Application Rate (g/ha) | Efficacy (%) |
|---|---|---|---|
| Triazole Fungicide A | Fusarium graminearum | 200 | 85 |
| Triazole Fungicide B | Botrytis cinerea | 150 | 90 |
Mechanism of Action
The mechanism of action of 5-(3-bromophenyl)-1-methyl-1H-1,2,4-triazole-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can:
Inhibit Enzymes: Act as an enzyme inhibitor by binding to the active site of enzymes and preventing their catalytic activity.
Modulate Receptors: Interact with cellular receptors, altering their signaling pathways and affecting cellular functions.
Induce Apoptosis: Trigger programmed cell death (apoptosis) in cancer cells by activating specific apoptotic pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Triazole Core
5-Bromo-1H-1,2,4-triazole-3-carboxylic Acid (CAS: 674287-63-9)
- Structure : Lacks the methyl group at position 1 and the 3-bromophenyl substituent; bromine is directly attached to the triazole ring at position 3.
- Properties: Reduced lipophilicity compared to the methylated analog.
- Applications : Primarily used as a synthetic intermediate for halogenated triazole derivatives .
1-(3-Bromophenyl)-5-phenyl-1H-1,2,4-triazole-3-carboxylic Acid (CAS: 132088-23-4)
- Structure : Features a phenyl group at position 5 and a 3-bromophenyl group at position 1.
- Activity : Structural analogs in this class have shown moderate anticancer activity in docking studies .
5-Cyclobutyl-1-(4-methoxyphenyl)-1H-1,2,4-triazole-3-carboxylic Acid (CAS: 1707563-18-5)
- Structure : Cyclobutyl and methoxyphenyl substituents replace the methyl and bromophenyl groups.
- Cyclobutyl adds steric hindrance, reducing conformational flexibility .
Core Heterocycle Modifications
5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazine-3-carboxamide
- Structure : Triazine core instead of triazole, with a carboxamide group.
- Activity : Demonstrated potent anticancer activity (IC₅₀ values in µM range) and high binding affinity to tubulin (docking scores: −6.502 to −8.341 kcal/mol) . The triazine core’s reduced aromaticity compared to triazole may influence π-π interactions in biological systems.
5-(3-Bromophenyl)isoxazole-3-carboxylic Acid (CAS: 887979-15-9)
- Structure : Isoxazole replaces triazole, altering hydrogen-bonding capacity.
Functional Group Comparisons
5-Halogenated-1H-1,2,4-triazole-3-carboxylic Acid Ethyl Esters
- Synthesis: Prepared via Sandmeyer reaction from 5-amino-triazole precursors, similar to routes used for brominated triazoles .
- Reactivity : Ethyl ester derivatives exhibit higher stability under acidic conditions compared to free carboxylic acids, making them preferred intermediates in drug synthesis.
Diaryltriazoles with Hydroxamic Acid Groups
- Structure : Hydroxamic acid replaces carboxylic acid.
Biological Activity
Chemical Structure and Properties
5-(3-bromophenyl)-1-methyl-1H-1,2,4-triazole-3-carboxylic acid features a bromophenyl group, which enhances its reactivity and potential biological interactions. Triazoles are known for their ability to form hydrogen bonds and engage in various biochemical pathways.
Antimicrobial and Antifungal Properties
Research indicates that derivatives of triazoles, including those with bromophenyl substitutions, exhibit significant antimicrobial and antifungal activities. For instance, compounds derived from 4-amino-5-(3-bromophenyl)-4H-1,2,4-triazole-3-thiol have shown broad-spectrum antibacterial and antifungal effects against various pathogens. The presence of the bromine atom in the phenyl ring is believed to enhance these properties by increasing lipophilicity and altering the electronic characteristics of the molecule.
Anti-inflammatory Effects
Studies have demonstrated that certain triazole derivatives can modulate inflammatory responses. Specifically, compounds like 4-amino-5-(3-bromophenyl)-4H-1,2,4-triazole-3-thiol inhibit adenosine kinase , leading to elevated levels of adenosine in tissues. This mechanism results in anti-inflammatory effects by reducing cytokine release such as TNF-α and IFN-γ . Such activity suggests potential therapeutic applications in treating chronic inflammatory conditions.
Anticancer Potential
Triazoles have also been explored for their anticancer properties. For example, some studies have shown that triazole-containing compounds can selectively target cancer cell lines while sparing normal cells . The mechanism often involves the inhibition of specific enzymes or pathways crucial for tumor growth.
The primary mode of action for many triazole derivatives relates to their ability to inhibit key enzymes involved in metabolic pathways. In the case of 5-(3-bromophenyl)-1-methyl-1H-1,2,4-triazole-3-carboxylic acid:
- Adenosine Kinase Inhibition : This leads to increased adenosine levels, which can activate anti-inflammatory pathways.
- Cytokine Modulation : The reduction in pro-inflammatory cytokines suggests a potential role in managing autoimmune diseases or inflammatory disorders .
Synthesis and Derivatives
The synthesis of triazole derivatives typically involves cyclization reactions using appropriate precursors such as hydrazines and carbonyl compounds. Various synthetic routes have been developed to optimize yield and purity . Research continues into new derivatives that may enhance biological activity or reduce toxicity.
Q & A
Basic Research Questions
Q. What synthetic strategies are commonly employed for preparing 5-(3-bromophenyl)-1-methyl-1H-1,2,4-triazole-3-carboxylic acid?
- Methodological Answer : The synthesis typically involves cyclization of thiosemicarbazide precursors or condensation reactions. For example, triazole derivatives are often synthesized via nucleophilic substitution or copper-catalyzed cyclization. A general procedure includes reacting 3-bromophenyl-substituted intermediates with methyl hydrazine or its derivatives under reflux in polar aprotic solvents (e.g., DMF or DMSO). Post-synthesis purification via column chromatography or recrystallization is critical to isolate the carboxylic acid form .
Q. How is the compound characterized to confirm its structure and purity?
- Methodological Answer : Key techniques include:
- NMR Spectroscopy : H and C NMR to verify substitution patterns (e.g., bromophenyl group at position 5, methyl group at position 1) .
- X-ray Crystallography : Resolve crystal packing and confirm regiochemistry, as demonstrated in structurally related triazole derivatives .
- HPLC-MS : Assess purity (>95%) and detect trace byproducts from cyclization reactions .
Q. What are the solubility and stability considerations for this compound in experimental settings?
- Methodological Answer : The carboxylic acid group confers moderate solubility in polar solvents (e.g., DMSO, methanol). Stability tests under varying pH (e.g., 2–10) and temperatures (25–60°C) are recommended. Degradation products can be monitored via TLC or LC-MS. Avoid prolonged exposure to light due to the bromophenyl group’s potential photosensitivity .
Advanced Research Questions
Q. How can computational modeling guide the optimization of this compound’s bioactivity?
- Methodological Answer : Molecular docking (e.g., using AutoDock Vina) identifies potential binding interactions with target proteins (e.g., kinases or inflammatory enzymes). For example, substituent effects of the bromophenyl group on binding affinity can be predicted by comparing hydrophobic interactions and steric clashes. MD simulations (e.g., GROMACS) further assess stability in biological environments .
Q. What strategies address low synthetic yields during scale-up?
- Methodological Answer : Yield optimization involves:
- Solvent Screening : Replace DMF with acetonitrile to reduce side reactions.
- Catalyst Optimization : Use Pd/C or CuI to enhance cyclization efficiency.
- Process Control : Monitor reaction progress via in-situ FTIR to terminate at peak product concentration .
Q. How do researchers resolve contradictions in biological activity data across studies?
- Methodological Answer : Discrepancies may arise from assay variability (e.g., cell line differences) or impurities. Mitigation steps include:
- Standardized Assays : Use validated protocols (e.g., COX-2 inhibition assays for anti-inflammatory studies).
- Batch Reproducibility : Compare multiple synthetic batches via HPLC and biological replicates .
Q. What is the impact of bromine substitution on the compound’s reactivity and bioactivity?
- Methodological Answer : The 3-bromophenyl group enhances electrophilicity, facilitating cross-coupling reactions (e.g., Suzuki-Miyaura for derivatization). Bioactivity studies on analogs (e.g., 4-bromophenyl vs. 3-bromophenyl) reveal that substitution position affects target selectivity. For instance, 3-bromophenyl derivatives show higher kinase inhibition due to optimal steric bulk .
Q. How can regioselectivity challenges in triazole functionalization be addressed?
- Methodological Answer : Regioselectivity is controlled by:
- Protecting Groups : Temporarily block the carboxylic acid to direct substitution to the triazole ring.
- Metal Coordination : Use Ag(I) or Cu(I) to stabilize specific tautomers during reactions .
Key Challenges and Future Directions
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
